molecular formula C16H14ClNO3 B12807114 DL-Phenylalanine, N-benzoyl-4-chloro- CAS No. 41888-55-5

DL-Phenylalanine, N-benzoyl-4-chloro-

Cat. No.: B12807114
CAS No.: 41888-55-5
M. Wt: 303.74 g/mol
InChI Key: ZSQUQIIJYHCJKX-UHFFFAOYSA-N
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Description

DL-Phenylalanine, N-benzoyl-4-chloro- is an organic compound that contains a benzoyl group and a DL-phenylalanine group. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its white crystalline or powdery appearance and its solubility in polar solvents such as water, alcohol, and ketones .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing DL-Phenylalanine, N-benzoyl-4-chloro- involves the reaction of benzoyl chloride with DL-phenylalanine. The reaction typically requires a catalyst and specific reaction conditions, such as temperature and pH, to ensure optimal yield .

Industrial Production Methods

In industrial settings, the production of DL-Phenylalanine, N-benzoyl-4-chloro- often involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters to achieve high purity and yield. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

DL-Phenylalanine, N-benzoyl-4-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

DL-Phenylalanine, N-benzoyl-4-chloro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which DL-Phenylalanine, N-benzoyl-4-chloro- exerts its effects involves the inhibition of specific enzymes, such as tryptophan hydroxylase. This enzyme is crucial in the synthesis of serotonin, a neurotransmitter. By inhibiting this enzyme, the compound can deplete serotonin levels, affecting various physiological processes .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-DL-phenylalanine: Similar in structure but lacks the benzoyl group.

    DL-Phenylalanine: Lacks both the chlorine and benzoyl groups.

    N-Benzoyl-DL-phenylalanine: Similar but without the chlorine atom

Uniqueness

DL-Phenylalanine, N-benzoyl-4-chloro- is unique due to its combined structural features, which confer specific chemical properties and biological activities. The presence of both the benzoyl and chlorine groups allows for unique interactions with enzymes and other biological molecules, making it a valuable compound in research and industrial applications .

Properties

CAS No.

41888-55-5

Molecular Formula

C16H14ClNO3

Molecular Weight

303.74 g/mol

IUPAC Name

2-benzamido-3-(4-chlorophenyl)propanoic acid

InChI

InChI=1S/C16H14ClNO3/c17-13-8-6-11(7-9-13)10-14(16(20)21)18-15(19)12-4-2-1-3-5-12/h1-9,14H,10H2,(H,18,19)(H,20,21)

InChI Key

ZSQUQIIJYHCJKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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